molecular formula C12H16N2O3 B15217824 Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate CAS No. 1755-98-2

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate

Cat. No.: B15217824
CAS No.: 1755-98-2
M. Wt: 236.27 g/mol
InChI Key: MOUXOTUMVDKGHY-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate is a chemical compound with the molecular formula C12H16N2O3. It is often used in organic synthesis and has applications in various fields of scientific research. This compound is known for its unique structure, which includes an ethyl group, a benzyloxycarbonyl group, and an aminoacetimidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate typically involves the reaction of ethyl 2-aminoacetimidate with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in these reactions are often complex and may include multiple steps, such as activation, binding, and transformation.

Comparison with Similar Compounds

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate can be compared with other similar compounds, such as:

    Ethyl 2-(((benzyloxy)carbonyl)amino)acetate: Similar structure but different reactivity due to the presence of an ester group instead of an imidate group.

    Ethyl 2-(((benzyloxy)carbonyl)amino)acetohydrazide: Contains a hydrazide group, leading to different chemical properties and applications.

    Ethyl 2-(((benzyloxy)carbonyl)amino)acetyl chloride: The presence of a chloride group makes it more reactive in substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate, also known as this compound hydrochloride, is a compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • Molecular Weight : Approximately 272.73 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and other polar solvents

The compound features an ethyl group and a benzyloxycarbonyl moiety, which contribute to its reactivity and utility in organic synthesis .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that benzyloxycarbonyl derivatives can act as effective antimicrobial agents, potentially inhibiting the growth of various pathogens .

Enzyme Inhibition

The compound is also implicated in enzyme inhibition. Its structure allows for interaction with specific molecular targets, making it a candidate for studies focused on enzyme mechanisms and protein modifications . This is particularly relevant in the context of drug design, where enzyme inhibitors are crucial for therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid under controlled temperature conditions. The process includes:

  • Reactants : 2-benzyloxycarbonylamino-acetonitrile and ethanolic hydrochloric acid.
  • Conditions : Reaction temperatures maintained below -5°C, followed by stirring at ambient temperature for optimal yield.
  • Yield : Reports indicate yields around 54% under specific conditions .

The mechanism by which this compound exerts its biological effects involves:

  • Nucleophilic Substitution : The benzyloxycarbonyl group can be replaced by other nucleophiles under basic or acidic conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxidized products or reduction to yield different amine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study highlighted the effectiveness of benzyloxycarbonyl derivatives against specific bacterial strains, demonstrating their potential as antimicrobial agents .
  • Enzyme Mechanism Investigations : Research focusing on enzyme inhibition showed that modifications to the benzyloxycarbonyl group could enhance the inhibitory effects on target enzymes, suggesting avenues for drug development .
  • Synthesis Optimization : Studies have optimized the synthesis process using various bases to improve yields and efficiency in producing acylation products from ethyl imidate hydrochlorides .

Applications in Research and Industry

This compound finds applications across several fields:

  • Organic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research : Utilized in studies examining enzyme mechanisms and protein modifications.
  • Industrial Use : Employed in producing specialty chemicals and materials, highlighting its versatility .

Properties

CAS No.

1755-98-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate

InChI

InChI=1S/C12H16N2O3/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,15)

InChI Key

MOUXOTUMVDKGHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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